![molecular formula C17H19NO2 B8547260 2-[(4-Phenoxyphenoxy)methyl]pyrrolidine](/img/structure/B8547260.png)
2-[(4-Phenoxyphenoxy)methyl]pyrrolidine
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Overview
Description
2-[(4-Phenoxyphenoxy)methyl]pyrrolidine is a useful research compound. Its molecular formula is C17H19NO2 and its molecular weight is 269.34 g/mol. The purity is usually 95%.
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Scientific Research Applications
Medicinal Chemistry Applications
Neuronal Nitric Oxide Synthase Inhibition
One of the primary areas of research for 2-[(4-Phenoxyphenoxy)methyl]pyrrolidine is its role as an inhibitor of neuronal nitric oxide synthase (nNOS). Compounds based on a pyrrolidine pharmacophore have been designed to selectively inhibit nNOS, which is implicated in neurodegenerative diseases. Studies indicate that modifications to the side chains of these compounds can significantly affect their binding affinity and potency against nNOS. For instance, the introduction of a phenoxyphenyl tail has been shown to influence the orientation and interactions within the active site of nNOS, affecting overall inhibitory activity .
Table 1: Inhibitory Activity of Pyrrolidine Derivatives Against nNOS
Compound | Structure Modification | Ki (μM) | Remarks |
---|---|---|---|
2a | Biphenyl group | 10 | Poor binding due to tail flexibility |
2b | Phenoxyphenyl analog | 3.0 | Improved potency due to better interaction |
2c | Para halogen substituent | >10 | Weaker inhibitor |
2e | Meta substituent | <3 | Enhanced potency due to hydrophobic pocket |
Insecticidal Activity
Recent studies have explored the potential of this compound in developing new insecticides targeting Aedes aegypti, a vector for diseases such as dengue and Zika virus. Virtual screening approaches have identified this compound as a promising candidate due to its favorable binding interactions predicted through molecular docking studies. The compound's structural properties suggest it could function effectively as a juvenile hormone mimic, disrupting the development of mosquito larvae .
Table 2: Predicted Binding Affinities for Insecticidal Activity
Compound | ΔG Binding (kJ/mol) | Target Species | Potential Activity |
---|---|---|---|
MP-416 | -216.21 ± 0.97 | Aedes aegypti | Insecticidal |
MP-073 | -435.95 ± 2.06 | Aedes aegypti | Strong larvicidal potential |
Pharmacophore Development
The compound has also been utilized in structure-based drug design, where its unique characteristics are exploited to create new therapeutic agents. The design process involves modifying the pyrrolidine framework to enhance pharmacokinetic properties, such as permeability across the blood-brain barrier, which is crucial for neuroactive compounds. The findings from these studies emphasize the importance of tail rigidity and size in determining binding efficiency and orientation within target proteins .
Case Studies
Several case studies have documented the synthesis and evaluation of derivatives based on this compound. These studies typically focus on:
- Synthesis Techniques : Various synthetic routes have been explored to optimize yield and purity.
- Biological Evaluation : In vitro assays assessing inhibitory activity against nNOS and other targets.
- Structure-Activity Relationship Analysis : Investigating how modifications influence biological activity.
Properties
Molecular Formula |
C17H19NO2 |
---|---|
Molecular Weight |
269.34 g/mol |
IUPAC Name |
2-[(4-phenoxyphenoxy)methyl]pyrrolidine |
InChI |
InChI=1S/C17H19NO2/c1-2-6-16(7-3-1)20-17-10-8-15(9-11-17)19-13-14-5-4-12-18-14/h1-3,6-11,14,18H,4-5,12-13H2 |
InChI Key |
NAXPMEJGIBOZRR-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(NC1)COC2=CC=C(C=C2)OC3=CC=CC=C3 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.